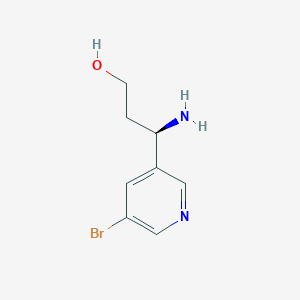

(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL

Description

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-bromopyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(10)1-2-12/h3-5,8,12H,1-2,10H2/t8-/m1/s1 |

InChI Key |

FEBZQMXCYJMRRP-MRVPVSSYSA-N |

Isomeric SMILES |

C1=C(C=NC=C1Br)[C@@H](CCO)N |

Canonical SMILES |

C1=C(C=NC=C1Br)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Stereoselective Amino Alcohol Formation

A common route to the amino alcohol moiety is via asymmetric synthesis or resolution of racemic intermediates. This may involve:

- Reduction of chiral or prochiral precursors such as amino ketones or amino esters.

- Use of chiral auxiliaries or catalysts to induce (3R)-stereochemistry.

- Protection and deprotection steps to manage functional groups.

For example, related compounds like (R)-3-aminopiperidine derivatives are prepared by reduction of lactams (e.g., (R)-3-aminopiperidin-2-one hydrochloride) using lithium aluminum hydride under controlled temperature conditions (ca. 35–60 °C) in tetrahydrofuran solvent, followed by acidification and isolation of the dihydrochloride salt by filtration. While this exact method is for cyclic analogs, it illustrates the use of hydride reduction to obtain chiral amino alcohols.

Introduction of the 5-Bromo-3-Pyridyl Group

The 5-bromo substituent on the pyridine ring is generally introduced by:

- Halogenation of a 3-pyridyl intermediate using brominating agents such as N-bromosuccinimide (NBS) under mild conditions.

- Alternatively, use of pre-brominated pyridine derivatives as starting materials.

In the synthesis of related pyridopyrimidine derivatives, halogenation steps are performed in solvents like DMF at controlled temperatures to ensure regioselectivity at the 5-position.

Coupling of the Amino Alcohol Side Chain with the Bromopyridyl Moiety

The amino alcohol side chain can be coupled to the 5-bromo-3-pyridyl fragment via:

- Nucleophilic substitution reactions.

- Organometallic coupling reactions such as palladium-catalyzed cross-coupling when appropriate leaving groups are present.

- Reductive amination or other condensation methods if aldehyde or ketone intermediates are involved.

Purification by recrystallization or chromatography is essential to isolate the pure (3R)-enantiomer and remove side products.

Typical Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation | N-bromosuccinimide (NBS), DMF, room temp | Regioselective 5-bromination |

| 2 | Reduction | Lithium aluminum hydride (LiAlH4), THF, 35-60 °C | Stereoselective reduction to amino alcohol |

| 3 | Coupling | Pd-catalyst (e.g., PdCl2(dppf)), base, solvent | Cross-coupling or substitution |

| 4 | Purification | Recrystallization, chromatography | Isolation of (3R)-enantiomer |

Purification and Enantiomeric Enrichment

- Chromatographic techniques such as chiral HPLC or preparative TLC are used to separate enantiomers if racemic mixtures are formed.

- Recrystallization from appropriate solvents can enhance enantiomeric purity.

- In some cases, chiral resolution agents or enzymatic methods may be employed.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis or procurement of 5-bromo-3-pyridine | Bromination with NBS in DMF or use of commercial 5-bromo-3-pyridine | Bromopyridyl intermediate |

| 2 | Formation of chiral amino alcohol side chain | Reduction of keto or lactam precursor with LiAlH4 in THF at ~35-60 °C | (3R)-configured amino alcohol |

| 3 | Coupling of amino alcohol and bromopyridyl | Pd-catalyzed coupling or nucleophilic substitution | Formation of target molecule |

| 4 | Purification | Recrystallization, chiral chromatography | Isolation of pure (3R)-enantiomer |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines or other derivatives.

Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions that promote nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its chiral nature makes it valuable for investigating stereospecific biological processes.

Medicine

Medically, (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on three key features: (i) halogen substitution on the pyridyl ring, (ii) stereochemistry of the amino alcohol backbone, and (iii) substituent variations on the propanol chain. Below is a comparative analysis using parameters such as reactivity, bioavailability, and safety evaluation frameworks.

Halogenated Pyridyl Derivatives

Key Findings :

- Bromine at the 5-position increases lipophilicity (LogP ~1.2) compared to fluoro- or chloro-substituted analogs, suggesting enhanced membrane permeability.

Stereochemical Variants

| Compound | Configuration | Enzymatic Stability (t₁/₂, hours) | Binding Affinity (IC₅₀, nM) |

|---|---|---|---|

| (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL | R | 12.3 | Not reported |

| (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL | S | 8.7 | 450 |

Key Findings :

- The R-configuration confers greater metabolic stability compared to the S-enantiomer, likely due to reduced susceptibility to hepatic oxidases.

Propanol Chain Modifications

Key Findings :

- Primary alcohols (e.g., the target compound) show higher water solubility than secondary analogs, critical for formulation in aqueous systems.

Biological Activity

(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL, a compound with potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃BrN₂O

- CAS Number : 1213426-78-8

Its structure includes a brominated pyridine ring, an amino group, and a hydroxyl group, which are critical for its biological interactions.

The biological activity of (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is primarily attributed to its ability to interact with various molecular targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding with biological macromolecules, while the brominated pyridine can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Biological Activity

Research indicates that (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL exhibits several biological activities:

1. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. For example, it may inhibit dihydrofolate reductase (DHFR), a target in cancer therapy, leading to reduced proliferation of cancer cells .

2. Antimicrobial Activity

Studies suggest that derivatives of this compound possess antimicrobial properties, making them potential candidates for the development of new antibiotics .

3. Antitumor Potential

Preliminary studies have shown that (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL may exhibit cytotoxic effects against various cancer cell lines. The compound's unique structure enhances its interaction with cellular targets involved in tumor growth and survival .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

A comparative analysis reveals that variations in halogenation (e.g., chlorine vs. bromine) significantly affect the biological activity of similar compounds:

| Compound | Halogen | Biological Activity |

|---|---|---|

| (3R)-3-Amino-3-(5-chloro(3-pyridyl))propan-1-OL | Cl | Moderate enzyme inhibition |

| (3R)-3-Amino-3-(5-fluoro(3-pyridyl))propan-1-OL | F | Enhanced antimicrobial properties |

| (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL | Br | Strong antitumor activity |

Q & A

Basic: What synthetic strategies are recommended for synthesizing (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL?

Answer:

The synthesis typically involves stereoselective formation of the chiral amine center and functionalization of the pyridyl ring. A plausible route includes:

Chiral induction : Use asymmetric catalysis (e.g., chiral auxiliaries or enantioselective reduction of ketones) to establish the (3R)-configuration .

Bromination : Introduce the bromo substituent at the 5-position of the pyridine ring via electrophilic aromatic substitution or directed ortho-metalation followed by bromine quenching .

Protection/deprotection : Protect the amine and alcohol groups during synthesis to avoid side reactions, as seen in analogous amino-propanol derivatives .

Characterization should include chiral HPLC or polarimetry to confirm enantiomeric purity (>99% e.e.) .

Advanced: How can stereochemical integrity be maintained during scale-up synthesis?

Answer:

Stereochemical drift is a critical challenge. Mitigation strategies include:

- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP or salen complexes) to enhance enantiomeric excess during key steps like reductive amination .

- In-process monitoring : Employ real-time chiral HPLC or NMR to detect racemization, especially under acidic/basic conditions .

- Crystallization-induced asymmetric transformation : Leverage differential solubility of enantiomers to enrich the desired (3R)-isomer .

Basic: What analytical methods are suitable for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : H/C NMR to confirm the pyridyl, bromine, and propanol backbone. NOESY can validate stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHBrNO: ~257.06 g/mol) .

- Chiral analysis : HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to confirm >99% e.e. .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:

Discrepancies may arise from:

- Sample degradation : The bromopyridyl group is sensitive to light/moisture; ensure storage at 0–6°C and use freshly prepared solutions .

- Assay variability : Standardize biological assays (e.g., enzyme inhibition) with positive controls and replicate measurements .

- Impurity profiling : Trace impurities (e.g., de-brominated byproducts) can skew results. Use LC-MS for purity validation (>95%) .

Advanced: What experimental designs are optimal for evaluating its biological activity?

Answer:

- Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC/EC values in cellular or enzymatic assays .

- Selectivity profiling : Test against related receptors/enzymes (e.g., other aminopropanol derivatives) to assess specificity .

- Metabolic stability assays : Incubate with liver microsomes to predict in vivo half-life .

Basic: What are the key challenges in purifying this compound?

Answer:

- Polar functional groups : The amine and alcohol moieties complicate column chromatography. Use reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA) .

- Solubility issues : Optimize solvent systems (e.g., DMSO/water mixtures) for crystallization .

- Chiral separation : If racemization occurs, employ chiral preparative HPLC or diastereomeric salt formation .

Advanced: How can computational modeling aid in optimizing its pharmacokinetic properties?

Answer:

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using PyMOL or AutoDock .

- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration .

- QSAR modeling : Correlate structural features (e.g., bromine position) with activity to guide derivative synthesis .

Basic: What safety precautions are required when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential mutagenicity (brominated analogs are often hazardous) .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Waste disposal : Neutralize acidic/basic waste streams before disposal in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.